molecular formula C9H10Cl2FN B2796530 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1423027-72-8

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2796530
CAS No.: 1423027-72-8
M. Wt: 222.08
InChI Key: HUBHZRKHOYLABE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2FN and a molecular weight of 222.08 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable phenyl precursor. One common method includes the reaction of 4-chloro-3-fluorophenylacetonitrile with a cyclopropanating agent such as diazomethane under acidic conditions to form the cyclopropane ring . The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of cyclopropane-containing compounds on biological systems. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for the development of pharmaceutical agents .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine and 2-(3,4-Difluorophenyl)cyclopropan-1-amine . These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBHZRKHOYLABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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